molecular formula C5H3F4N3O2 B1373391 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole CAS No. 1452556-91-0

3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole

Cat. No.: B1373391
CAS No.: 1452556-91-0
M. Wt: 213.09 g/mol
InChI Key: OVBVROPTVDHBPQ-UHFFFAOYSA-N
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Description

3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole is a fluorinated pyrazole derivative known for its unique chemical properties and potential applications in various fields. The presence of difluoromethyl groups and a nitro group on the pyrazole ring imparts significant stability, lipophilicity, and reactivity to the compound, making it a valuable candidate for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3,5-bis(difluoromethyl)-4-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with target enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)-4-nitro-1H-pyrazole: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-Bis(difluoromethyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole is unique due to the presence of both difluoromethyl and nitro groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F4N3O2/c6-4(7)1-3(12(13)14)2(5(8)9)11-10-1/h4-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBVROPTVDHBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)F)C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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